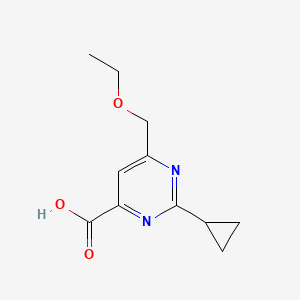
2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and an ethoxymethyl substituent on the pyrimidine ring, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions: 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, disrupting cellular processes and leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethoxymethyl group.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness: 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-6-8-5-9(11(14)15)13-10(12-8)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,14,15) |
InChIキー |
OSXALHCYGVEBGV-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC(=NC(=N1)C2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


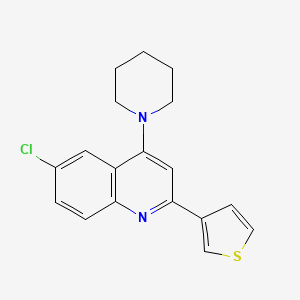

![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)

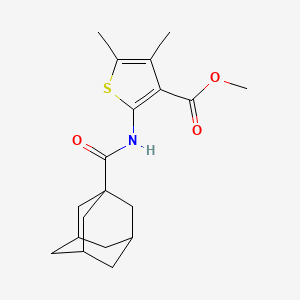
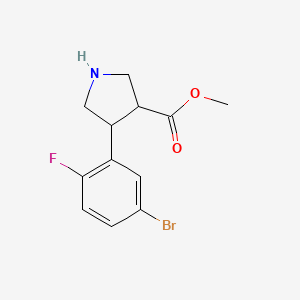
![potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14865556.png)
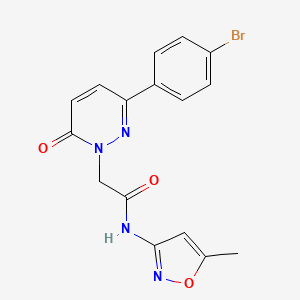
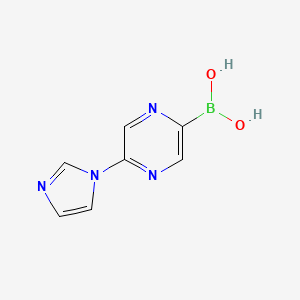
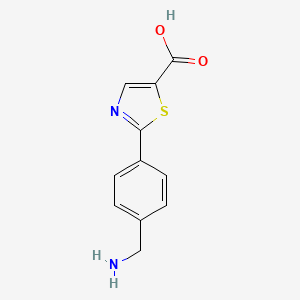
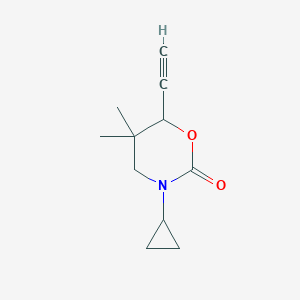
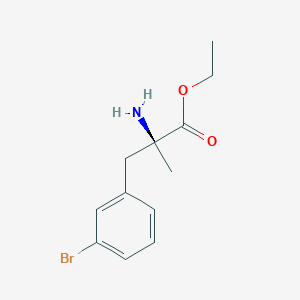

![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14865595.png)
